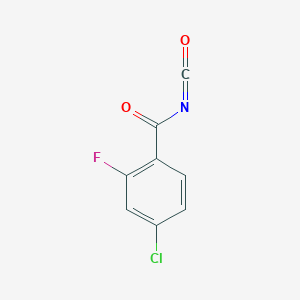

4-Chloro-2-fluorobenzoyl isocyanate

Description

4-Chloro-2-fluorophenyl isocyanate (CAS: 51163-28-1 and 69922-26-5) is a halogen-substituted aromatic isocyanate with the molecular formula C₇H₃ClFNO and a molecular weight of 187.56 g/mol. Structurally, it features a phenyl ring substituted with a chlorine atom at position 4 and a fluorine atom at position 2, with an isocyanate (-NCO) group at position 1. This compound is highly reactive due to the electrophilic nature of the isocyanate group, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. It is used to synthesize urea and carbamate derivatives, which are pivotal in drug design (e.g., kinase inhibitors) .

Properties

Molecular Formula |

C8H3ClFNO2 |

|---|---|

Molecular Weight |

199.56 g/mol |

IUPAC Name |

4-chloro-2-fluorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3ClFNO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H |

InChI Key |

ZDRKJBMWSFRCPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)N=C=O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The unique structure of 4-chloro-2-fluorobenzoyl isocyanate allows it to participate in various chemical reactions, making it an important building block in synthetic organic chemistry.

Organic Synthesis

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity with Nucleophiles : The isocyanate group can react with amines to form ureas or with alcohols to produce carbamates, which are essential intermediates in many chemical processes.

Medicinal Chemistry

- Drug Development : Investigated for its potential use in developing novel therapeutic agents. Its ability to form stable linkages with biological molecules makes it valuable in drug design.

- Bioactive Compounds : It is used in the synthesis of bioactive compounds that may exhibit antimicrobial and anticancer properties.

Material Science

- Polymer Chemistry : Employed in the synthesis of polyurethane materials due to its reactivity with polyols, contributing to the development of specialty polymers with unique properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that compounds derived from this isocyanate could serve as promising candidates for developing new antimicrobial agents.

Anticancer Activity

In vitro studies demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

The mechanism involved apoptosis induction through caspase pathway activation, indicating potential for further clinical investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and safety profiles of 4-chloro-2-fluorophenyl isocyanate are influenced by its substituents. Below is a detailed comparison with structurally analogous phenyl isocyanates:

Table 1: Comparative Analysis of Substituted Phenyl Isocyanates

Key Findings :

Reactivity :

- Electron-withdrawing groups (Cl, F) increase the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from ortho-substituents (e.g., 2-F in the target compound) may reduce reactivity in bulkier systems .

- 4-Chlorophenyl isocyanate exhibits lower yields (39%) compared to phenyl isocyanate (42–60%) in N-arylation reactions, suggesting substituent effects on reaction efficiency .

Physicochemical Properties :

- Fluorine’s electronegativity enhances polarity and solubility in polar aprotic solvents (e.g., DMF, DCM), advantageous in pharmaceutical synthesis .

- Halogenated derivatives (e.g., 4-bromo-2-chloro-6-methylphenyl isocyanate) exhibit higher molecular weights and lipophilicity, influencing bioavailability in drug candidates .

Applications :

- Pharmaceuticals : Fluorophenyl and chlorophenyl isocyanates are critical in kinase inhibitor development, where substituents modulate target binding and metabolic stability .

- Polymers : Used in polyurethane foams, though halogenated isocyanates are restricted in eco-labeled products due to toxicity concerns .

Safety :

- All isocyanates pose risks of skin/eye irritation and respiratory toxicity. Halogenated variants (e.g., bromo-chloro derivatives) require stringent safety protocols, including respiratory protection and fume hoods .

Preparation Methods

Two-Step Synthesis via Acyl Chloride Intermediate

The most widely documented method involves converting 4-chloro-2-fluorobenzoic acid to its acyl chloride derivative, followed by isocyanate formation.

Step 1: Formation of 4-Chloro-2-fluorobenzoyl Chloride

4-Chloro-2-fluorobenzoic acid reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions to produce the corresponding acyl chloride. Phosgene is preferred for its efficiency, though it requires stringent safety measures due to its high toxicity. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine:

Key parameters:

Step 2: Conversion to this compound

The acyl chloride is treated with sodium azide (NaN₃) or potassium cyanate (KOCN) to introduce the isocyanate group. Sodium azide facilitates the formation of an acyl azide intermediate, which undergoes thermal decomposition (Curtius rearrangement) at 80–100°C to yield the isocyanate:

Alternatively, direct reaction with potassium cyanate in acetonitrile at 50°C provides a one-pot route, albeit with lower yields (~65%).

Single-Step Phosgene-Mediated Route

Industrial protocols often employ a streamlined process where 4-chloro-2-fluorobenzoic acid reacts with excess phosgene in the presence of a catalytic amine (e.g., triethylamine). This method bypasses the isolation of the acyl chloride, reducing handling risks:

Optimization notes :

-

Catalyst : 5 mol% triethylamine improves reaction rate.

Reaction Mechanism and Byproduct Analysis

Mechanistic Insights

The phosgene-mediated route proceeds through a mixed anhydride intermediate, where phosgene activates the carboxylic acid for nucleophilic attack by the amine catalyst. Subsequent elimination of HCl and CO₂ generates the isocyanate group. Side reactions include:

-

Urea formation : From residual water reacting with isocyanate.

-

Dimerization : At elevated temperatures, isocyanates may form uretidione derivatives.

Byproduct Mitigation Strategies

-

Moisture control : Use of molecular sieves or inert gas purging.

-

Temperature modulation : Maintaining temperatures below 100°C prevents thermal degradation.

Recent Advancements and Alternatives

Non-Phosgene Routes

Emerging methods utilize triphosgene (bis(trichloromethyl) carbonate) as a safer phosgene alternative. Triphosgene reacts with 4-chloro-2-fluorobenzoic acid in dimethylacetamide (DMAC) at 40°C, achieving comparable yields (78%).

Catalytic Innovations

Heterogeneous catalysts like zeolite-Y have shown promise in reducing reaction times by 30% while minimizing waste.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Safety Risk | Scalability |

|---|---|---|---|---|

| Two-Step (Acyl Chloride) | Phosgene, NaN₃ | 70–80% | High | Moderate |

| Single-Step Phosgene | Excess phosgene | 75–85% | Critical | High |

| Triphosgene Route | Triphosgene, DMAC | 70–78% | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-fluorobenzoyl isocyanate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with sodium azide under controlled anhydrous conditions, followed by thermal decomposition to form the isocyanate. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a reversed-phase C18 column. For trace impurities, mass spectrometry (MS) coupled with GC or HPLC is recommended. Internal standards (e.g., n-dibutylamine derivatives) improve quantitation accuracy .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2270 cm⁻¹.

- NMR : ¹³C NMR should show a carbonyl carbon (C=O) at ~125–130 ppm and the isocyanate carbon (N=C=O) at ~120–125 ppm.

- Mass Spectrometry : Use electron ionization (EI-MS) to identify the molecular ion peak (M⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for structural validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data when using this compound in different solvents?

- Methodological Answer : Reactivity variations often stem from solvent polarity and nucleophilicity. For example, in polar aprotic solvents (e.g., DMF), the isocyanate reacts faster with amines due to enhanced electrophilicity. To resolve contradictions:

Conduct kinetic studies using UV-Vis spectroscopy to monitor reaction rates.

Compare results with computational models (e.g., DFT calculations) to assess solvent effects on transition states.

Validate findings with multiple analytical techniques (e.g., HPLC for product distribution) .

Q. What challenges arise in quantifying trace isocyanate derivatives, and how can they be mitigated?

- Methodological Answer : Trace derivatives (e.g., ureas or carbamates) may co-elute with unreacted starting materials. Mitigation strategies include:

- Derivatization : React residual isocyanate with n-dibutylamine (n-DBA) and quantify unreacted n-DBA via GC-FID. This indirect method avoids thermal decomposition of labile isocyanates .

- HPLC-MS/MS : Use tandem MS with multiple reaction monitoring (MRM) for selective detection of derivatives at reporting limits as low as 0.02 µg .

Q. How should stability studies be designed to assess this compound under varying storage and reaction conditions?

- Methodological Answer :

Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

Moisture Sensitivity : Store samples under argon or nitrogen and monitor hydrolysis products (e.g., amines) via GC-MS.

Long-Term Stability : Use accelerated aging studies (e.g., 40°C/75% RH) and compare degradation kinetics with Arrhenius modeling .

Data Contradiction Analysis

Q. How can conflicting results from direct vs. indirect isocyanate analysis be reconciled?

- Methodological Answer : Direct GC analysis of isocyanates may underestimate concentrations due to thermal degradation, while indirect methods (e.g., n-DBA derivatization) provide higher accuracy but require rigorous validation. To reconcile discrepancies:

Cross-validate using both methods on the same sample set.

Optimize GC injector temperatures to minimize decomposition (e.g., 250–270°C for di-n-butylphenyl urea derivatives) .

Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for moisture- and oxygen-free conditions.

- Monitor airborne isocyanate levels with OSHA-compliant sampling (e.g., impinger tubes with 1-(2-methoxyphenyl)piperazine) followed by HPLC-UV analysis .

- Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize exposure .

Tables for Key Analytical Parameters

| Parameter | GC-FID | HPLC-UV | FT-IR |

|---|---|---|---|

| Detection Limit | 0.1 µg/mL | 0.02 µg | N/A |

| Column/Setup | DB-5MS (30 m) | C18 (4.6 x 150 mm) | ATR Crystal |

| Internal Standard | n-DBA | Anthracene | N/A |

| Key Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.